molecular formula C25H23N3O2S B3298459 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897475-12-6

4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B3298459
CAS No.: 897475-12-6
M. Wt: 429.5 g/mol
InChI Key: WRCURMIJRQNCDU-UHFFFAOYSA-N
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Description

Product Overview 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS Number: 897475-12-6) is a high-purity synthetic organic compound supplied for investigative research purposes. With a molecular formula of C 25 H 23 N 3 O 2 S and a molecular weight of 429.54 g/mol, this chemical is part of the benzothiazole class of heterocyclic compounds, recognized for their diverse and significant pharmacological potential . The product is guaranteed to be ≥95% pure and is intended for research and development applications exclusively. Research Applications and Value This compound is a sophisticated hybrid molecule designed for drug discovery and pharmacological studies. Its structure incorporates two critical pharmacophores: a 4-methyl-1,3-benzothiazole moiety and a 3-phenoxybenzoyl-substituted piperazine ring. Oncology Research: Benzothiazole derivatives have demonstrated compelling and broad-spectrum antitumor properties, showing efficacy against a wide panel of cancer cell lines, including mammary, ovarian, colon, lung, and renal cancers . The scaffold is known to inhibit key enzymes like carbonic anhydrase (CA), which is a tumour-associated protein, making it a promising lead structure for developing agents against hypoxic tumours . Antimicrobial Research: Benzothiazole derivatives are of great interest in combating antimicrobial resistance (AMR). They exhibit antibacterial activity through the inhibition of essential bacterial enzymes, such as dihydrofolate reductase, enoyl acyl carrier protein reductase, and DNA gyrase . This makes them valuable scaffolds for developing novel antibiotics. Neurological and Inflammation Research: Piperazine-benzothiazole hybrids are investigated for their role in targeting neurological targets . Furthermore, benzothiazole derivatives have shown notable anti-inflammatory properties, expanding their therapeutic research potential . Key Specifications Catalog Number CM886237 CAS Number 897475-12-6 Molecular Formula C 25 H 23 N 3 O 2 S Molecular Weight 429.54 g/mol Purity ≥ 95% SMILES CC1=C2N=C(SC2=CC=C1)N1CCN(CC1)C(=O)C1=CC(OC2=CC=CC=C2)=CC=C1 Usage Note This product is strictly for research use in a laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle the material with appropriate safety precautions, adhering to their institution's chemical hygiene plans.

Properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-18-7-5-12-22-23(18)26-25(31-22)28-15-13-27(14-16-28)24(29)19-8-6-11-21(17-19)30-20-9-3-2-4-10-20/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCURMIJRQNCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzothiazole intermediate.

    Attachment of the Phenoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-phenoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in cell signaling pathways.

Comparison with Similar Compounds

Table 1: Key Benzothiazole-Piperazine Derivatives and Their Activities

Compound Name Substituents Biological Activity Reference
4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole 3-Phenoxybenzoyl, methyl Not explicitly reported (inferred: potential anticancer/antiviral) N/A
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Methylpiperazine, chloroacetamide Anticancer (synthesis and characterization)
2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole 4-Chlorobenzyl Structural analog (no activity reported)
4l () Thiourea-propanamide hybrid Anti-HIV-1 (EC₅₀: 0.8 μM), antitumor
9a () Triazole-thiazole-acetamide Anticancer (docking studies)

Key Observations :

  • Anti-HIV Activity : Compound 4l () demonstrates potent anti-HIV-1 activity (EC₅₀: 0.8 μM), attributed to its thiourea-propanamide side chain, which may interfere with viral replication machinery .
  • Anticancer Potential: Derivatives like 9a () and BZ-IV () show promise in docking studies and in vitro assays, likely due to interactions with kinase domains or DNA repair pathways .
  • Structural Flexibility: Substitution at the piperazine ring (e.g., 4-chlorobenzyl in vs. 3-phenoxybenzoyl in the target compound) modulates electronic and steric effects, influencing target binding and solubility .

Substituent Effects on Antitubercular Activity

Table 2: 2-Aryl Benzothiazole Derivatives ()

Compound Substituent Antitubercular Activity (Mycobacterium TB H37Rv)
3a 4-[4-(Benzothiazol-2-yl)phenoxy]benzoic acid Moderate inhibition (MIC: 12.5 µg/mL)
3d 4-(Benzothiazol-2-yl)-2-methoxy-6-nitrophenol Strong inhibition (MIC: 3.125 µg/mL)
3e 2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole Weak inhibition (MIC: 25 µg/mL)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 3d ) enhance antitubercular efficacy, likely by improving membrane permeability or target affinity .
  • Bulky substituents (e.g., 4-chlorobenzoyl in 3e ) may hinder binding to mycobacterial enzymes, reducing activity .

Key Observations :

  • Click chemistry () offers high regioselectivity for triazole-containing derivatives, while coupling reactions () are preferred for piperazine-benzothiazole hybrids.
  • Purity and yield are critical for pharmacological evaluation, with most compounds achieving >95% purity via column chromatography or recrystallization .

Biological Activity

4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that incorporates a benzothiazole core and a piperazine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C25H23N3O2S, with a molecular weight of 429.5 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC25H23N3O2S
Molecular Weight429.5 g/mol
CAS Number897475-12-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

In particular, studies have indicated that similar benzothiazole derivatives exhibit significant binding affinity to acetylcholinesterase (AChE) and amyloid beta (Aβ) peptides, which are critical in Alzheimer's disease pathology .

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit varying degrees of antimicrobial activity. A study on thiazole derivatives indicated that many displayed moderate to excellent antimicrobial properties against several bacterial strains . Although specific data on the antimicrobial efficacy of this compound is limited, its structural analogs suggest potential efficacy.

Neuroprotective Effects

Recent investigations into benzothiazole-piperazine derivatives have highlighted their neuroprotective effects. A compound structurally related to this compound was identified as a multi-target-directed ligand against Alzheimer's disease. This compound demonstrated significant binding interactions at the active sites of AChE and Aβ peptides, suggesting a potential role in cognitive enhancement and neuroprotection .

Case Studies

Case Study 1: Neuroprotective Potential
In a recent study, a derivative similar to our compound was tested for its ability to inhibit AChE and reduce Aβ aggregation in vitro. The results showed a significant decrease in Aβ levels and improved cell viability in neuronal cultures exposed to neurotoxic agents. This suggests that the compound could be further developed for Alzheimer's treatment.

Case Study 2: Antimicrobial Screening
Another study synthesized various thiazole derivatives and screened them for antimicrobial activity against Gram-positive and Gram-negative bacteria. Although the specific compound was not tested, the results indicated that derivatives with similar substituents exhibited strong antibacterial properties, warranting further exploration for our target compound .

Q & A

Basic Research Question

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions (e.g., methyl groups at C4, phenoxybenzoyl at piperazine-N) and confirm regioselectivity. For example, NOESY correlations can distinguish between axial/equatorial piperazine conformers .
  • X-ray crystallography : SHELX software (via SHELXL/SHELXS) resolves crystal packing and torsional angles, critical for validating bond lengths and angles in the benzothiazole-piperazine linkage .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+^+ at 447.14) and detects impurities from incomplete coupling reactions .

What in vitro models are suitable for evaluating the anticancer potential of this compound, and how should IC50 determinations be optimized?

Advanced Research Question

  • Cell line selection : Use panels reflecting diverse cancer types (e.g., MCF7 for breast cancer, HCT116 for colon cancer) to assess broad-spectrum activity. Include normal cell lines (e.g., HEK293) for selectivity evaluation .
  • Assay design :
    • MTT assay : Optimize seeding density (5,000–10,000 cells/well) and incubation time (48–72 hours) to ensure linear correlation between cell viability and absorbance.
    • Dose-response curves : Use 8–12 concentration points (1 nM–100 µM) and nonlinear regression (e.g., GraphPad Prism) to calculate IC50. Replicate experiments ≥3 times to address variability .
  • Mechanistic follow-up : Combine with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to elucidate mode of action .

How do substituent variations on the benzothiazole core affect target binding affinity and selectivity?

Advanced Research Question

  • Methyl group (C4) : Enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability but potentially reducing solubility. Replace with halogens (e.g., Cl, F) to balance hydrophobicity and hydrogen-bonding capacity .
  • Phenoxybenzoyl (piperazine-N) : The 3-phenoxy group engages in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP pockets). Substituting with bulkier groups (e.g., naphthoyl) may sterically hinder binding .
  • SAR studies : Compare analogs (e.g., 6-fluoro or 5-chloro derivatives) to map electronic and steric effects. For example, fluorination at C6 increases metabolic stability but may reduce potency against specific targets .

What computational strategies predict the ADMET profile of this compound?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability. Prioritize poses with low RMSD (<2 Å) relative to co-crystallized ligands .
  • QSAR models : Use descriptors like topological polar surface area (TPSA, ~70 Ų) and AlogP (~3.5) to predict blood-brain barrier permeability (likely low due to TPSA >60 Ų) .
  • In silico toxicity : Tools like ProTox-II assess hepatotoxicity risk; prioritize analogs with low predicted LD50 and minimal off-target interactions (e.g., hERG channel inhibition) .

How can researchers address discrepancies in reported biological activities across studies?

Advanced Research Question

  • Assay standardization : Discrepancies in IC50 values (e.g., 0.5 µM vs. 5 µM) may arise from differences in cell passage number, serum concentration, or incubation time. Adopt CLSI guidelines for reproducibility .
  • Batch variability : Characterize compound purity (HPLC ≥95%) and confirm salt forms (e.g., hydrochloride vs. free base) that alter solubility and bioavailability .
  • Target validation : Use CRISPR knockdown or siRNA to confirm on-target effects. For example, if a kinase is implicated, validate via Western blotting for phosphorylated substrates .

Q. Tables for Key Comparisons

Substituent Effect on Activity Example Reference
4-Methyl (benzothiazole)↑ Lipophilicity, ↓ aqueous solubility
3-Phenoxybenzoyl↑ Kinase inhibition via π-π stacking
Piperazine N-modificationAlters binding to GPCRs or transporters

Q. Notes

  • All methods should include triplicate experiments and statistical validation (p < 0.05).
  • Structural data should be cross-validated with computational models (e.g., DFT for NMR shifts) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.